molecular formula C24H35NO3Si B1589279 N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester CAS No. 352530-50-8

N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester

Cat. No. B1589279
CAS RN: 352530-50-8
M. Wt: 413.6 g/mol
InChI Key: DJPQQPSBLOWFTI-QFIPXVFZSA-N
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Description

N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester, commonly referred to as DB-TBS-L-Ser-OMe, is a synthetic amino acid derivative that has been used in a variety of biochemical and physiological experiments. It is a versatile compound that can be used to study a wide range of biological processes, including protein folding, enzyme kinetics, and cell signaling. The ester is a useful tool for researchers as it is relatively easy to prepare and has a variety of applications.

Scientific Research Applications

Synthesis and Polymerization

N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester plays a crucial role in the synthesis of complex molecules and polymers. For instance, its reaction with heteronucleophiles leads to the formation of beta-amino or alpha,beta-diamino esters, serving as intermediates in synthesizing orthogonally protected and enantiomerically pure 2,3-diamino propionates, useful in various chemical syntheses (Couturier et al., 2006). Additionally, the compound has been instrumental in developing methodologies for preparing N-t-butoxycarbonyl derivatives and their sulfur analogs from di-t-butyl dicarbonate or di-t-butyl dithiol dicarbonates and amino acids, showcasing its versatility in chemical transformations (Tarbell et al., 1972).

Pharmaceutical and Biochemical Research

The compound's unique properties enable it to act as a precursor in pharmaceutical and biochemical research, contributing to the development of new drugs and therapeutic agents. Its utility is evidenced in the synthesis of unsaturated alpha-amino esters from imines and olefins through semiconductor photocatalysis, offering a novel approach to synthesizing nonnatural α-amino acids (Hopfner et al., 2002). This highlights the potential of N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester in facilitating innovative synthetic routes in organic chemistry.

Enzymatic Synthesis and Modification

The compound also finds application in enzymatic synthesis and modification, enabling the production of galactosylated serine/threonine derivatives, which are of interest in the study of protein modifications and interactions (Seo et al., 2015). This aspect underscores its relevance in biochemical research and the understanding of biological processes at the molecular level.

properties

IUPAC Name

methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(dibenzylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO3Si/c1-24(2,3)29(5,6)28-19-22(23(26)27-4)25(17-20-13-9-7-10-14-20)18-21-15-11-8-12-16-21/h7-16,22H,17-19H2,1-6H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPQQPSBLOWFTI-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(=O)OC)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463208
Record name Methyl N,N-dibenzyl-O-[tert-butyl(dimethyl)silyl]-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester

CAS RN

352530-50-8
Record name Methyl N,N-dibenzyl-O-[tert-butyl(dimethyl)silyl]-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352530-50-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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